molecular formula C13H19NO2 B1522478 2-Phenyl-1-(3-piperidinyl)ethanone hydrate CAS No. 1269054-13-8

2-Phenyl-1-(3-piperidinyl)ethanone hydrate

Cat. No. B1522478
CAS RN: 1269054-13-8
M. Wt: 221.29 g/mol
InChI Key: ZYXVJGLPWWOVCO-UHFFFAOYSA-N
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Description

“2-Phenyl-1-(3-piperidinyl)ethanone hydrate” is a chemical compound with the molecular formula C13H19NO2 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “2-Phenyl-1-(3-piperidinyl)ethanone hydrate” is 221.30 g/mol . The SMILES string representation is O.O=C(Cc1ccccc1)C2CCCNC2 .


Physical And Chemical Properties Analysis

“2-Phenyl-1-(3-piperidinyl)ethanone hydrate” is a solid substance . Its molecular weight is 221.30 g/mol .

Scientific Research Applications

Electrochemical Synthesis

The electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has been studied, revealing a new method for the synthesis of phenylpiperazine derivatives. This approach is noted for its environmental friendliness, high atom economy, and safe waste disposal, offering a novel pathway for synthesizing compounds similar to 2-Phenyl-1-(3-piperidinyl)ethanone hydrate in aqueous solutions (Nematollahi & Amani, 2011).

Polymer Science

Research into nematic polyurethanes derived from various piperidine compounds, including those related to 2-Phenyl-1-(3-piperidinyl)ethanone hydrate, has revealed their potential in creating semicrystalline polymers with significant thermostability. These materials show promise for use in advanced material applications due to their unique structural properties and thermal resistance (Kricheldorf & Awe, 1989).

Antimicrobial Activity

Compounds synthesized from 1-(4-(piperidin-1-yl) phenyl) ethanone, which is structurally similar to 2-Phenyl-1-(3-piperidinyl)ethanone hydrate, have shown significant antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticancer Research

Novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives, synthesized using a process involving piperidine, have been evaluated for antimicrobial activity, indicating their potential in anticancer research. The compounds’ inhibitory effect on bacterial growth suggests a promising avenue for developing new treatments (Bhasker et al., 2018).

Hydrogen-Bonding Studies

Research into the hydrogen-bonding patterns of enaminones, including those similar to 2-Phenyl-1-(3-piperidinyl)ethanone hydrate, has provided insights into their molecular structures. This knowledge is crucial for understanding the compound's interactions and stability, impacting its application in various scientific fields (Balderson et al., 2007).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

2-phenyl-1-piperidin-3-ylethanone;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.H2O/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXVJGLPWWOVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)CC2=CC=CC=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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